molecular formula C10H9N3O3 B1437333 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933730-18-8

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No. B1437333
M. Wt: 219.2 g/mol
InChI Key: KMYLTZJABUXLCQ-UHFFFAOYSA-N
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Description

The compound “3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” contains a pyridine ring, an oxadiazole ring, and a propanoic acid group . Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and oxadiazole rings, and the aliphatic propanoic acid group . The presence of nitrogen in the oxadiazole ring and the pyridine ring would add to the polarity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the pyridine ring, and the propanoic acid group . The oxadiazole ring is generally considered to be stable and resistant to hydrolysis . The pyridine ring can participate in electrophilic substitution reactions . The propanoic acid group can undergo typical carboxylic acid reactions, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole and pyridine rings, along with the carboxylic acid group, would likely make this compound polar and capable of participating in hydrogen bonding .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activity : Compounds involving 1,3,4-oxadiazoles, a class to which 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid belongs, have been synthesized and evaluated for antimicrobial activity. These compounds, including derivatives of 1,3,4-oxadiazoles, have shown promising antimicrobial properties against various microorganisms (Bayrak et al., 2009).

Synthesis and Characterization of Derivatives

  • Synthesis and Analysis : A range of N- and S-substituted 1,3,4-oxadiazole derivatives, related to 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, have been synthesized. These derivatives were characterized using various spectroscopic techniques, indicating a potential for diverse applications in chemical research (El‐Sayed et al., 2008).

Anticancer Evaluation

  • Anticancer Potential : Studies have shown that derivatives of 1,3,4-oxadiazoles possess significant in vitro anticancer activity against various human cancer cell lines. This suggests a potential use of 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid in the development of new anticancer agents (Abdo & Kamel, 2015).

Optical Properties and Spectroscopy

  • Optical Properties : Research into the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, similar to 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, has been conducted. This research provides insights into the fluorescence spectral characteristics and absorption properties of such compounds (Ge et al., 2014).

Coordination Complexes and Polymers

  • Coordination Complexes : New lanthanide coordination complexes incorporating 1,3,4-oxadiazole derivatives have been synthesized, highlighting the potential of 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid in creating complex molecular structures. These complexes show unique structural characteristics, expanding the scope of research in coordination chemistry and materials science (Zhang et al., 2015).

Future Directions

The study of pyridine and oxadiazole derivatives is a vibrant field due to their wide range of biological activities . Future research could explore the synthesis of new derivatives and their potential applications .

properties

IUPAC Name

3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-13-10(16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYLTZJABUXLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

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